4-[4-(dimethylamino)anilino]-4-oxobutanoic acid
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Overview
Description
4-[4-(dimethylamino)anilino]-4-oxobutanoic acid is an organic compound with the molecular formula C13H16N2O4. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a dimethylamino group attached to an aniline ring, which is further connected to a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)anilino]-4-oxobutanoic acid can be achieved through several methods. One common approach involves the condensation of aniline derivatives with butanoic acid derivatives. For instance, the reaction between 4-(dimethylamino)aniline and succinic anhydride in the presence of a suitable catalyst can yield the desired product . The reaction conditions typically involve heating the reactants in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of biocatalysts, such as acyltransferases from Mycobacterium smegmatis, has been explored for the green and cost-efficient synthesis of this compound . These enzymatic processes offer advantages in terms of yield, reaction time, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(dimethylamino)anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(dimethylamino)anilino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aniline and butanoic acid moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar basicity and nucleophilicity.
4-(Dimethylamino)benzoic acid: Shares the dimethylamino and benzoic acid moieties but differs in the overall structure.
Uniqueness
4-[4-(dimethylamino)anilino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[4-(dimethylamino)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-6H,7-8H2,1-2H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXTQQWIHMSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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